![molecular formula C10H11N3OS B15360038 Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- is a heterocyclic aromatic organic compound characterized by the presence of a thiazole ring fused to a pyridine ring, with a morpholine group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the cyclization of a thiazole derivative with a pyridine derivative under specific reaction conditions, such as the use of strong bases or acids, and heating. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including its role as a kinase inhibitor, which can be useful in cancer research.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- is compared with other similar compounds, such as Thiazolo[4,5-b]pyridine derivatives and other morpholine-substituted heterocycles. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)- lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Morpholine-substituted heterocycles
Other thiazole-pyridine hybrids
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-5-yl)morpholine |
InChI |
InChI=1S/C10H11N3OS/c1-2-9(13-3-5-14-6-4-13)12-10-8(1)11-7-15-10/h1-2,7H,3-6H2 |
InChI Key |
GWYKABUYOSXTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


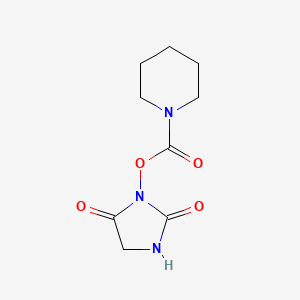
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)
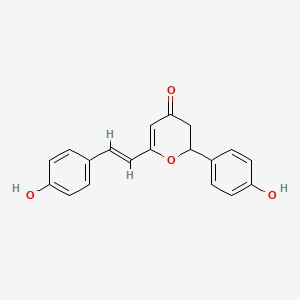
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
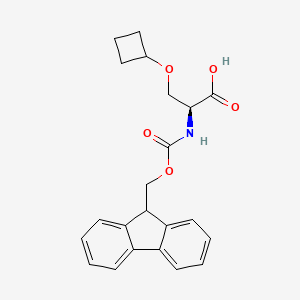
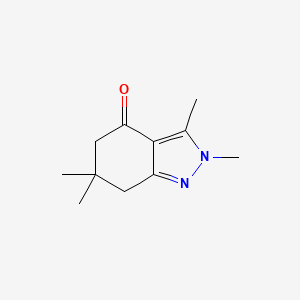

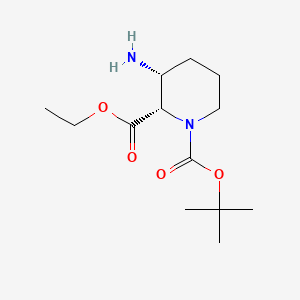
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)


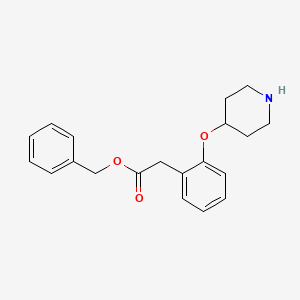
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
